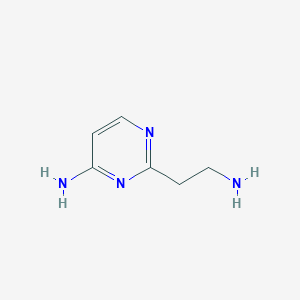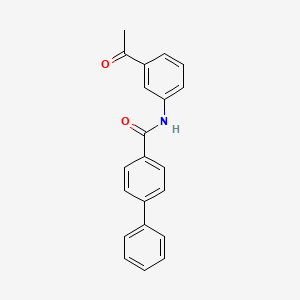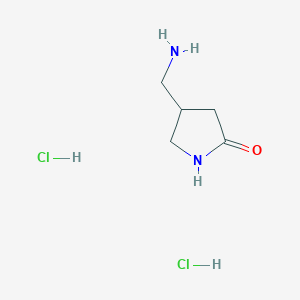
4-(Aminomethyl)-2-pyrrolidinone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Aminomethyl)benzoic acid” is a laboratory chemical . It appears as a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of piperazine derivatives, which could be related to the compound , has been discussed in a paper . The paper mentions the cyclization of 1,2-diamine derivatives with sulfonium salts leading to protected piperazines .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)aniline dihydrochloride” is represented by the formula C7H12Cl2N2 .
Applications De Recherche Scientifique
Monoamine Oxidase Inactivators
- 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including derivatives of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride, have been found to inactivate monoamine oxidase B, representing a new class of monoamine oxidase inactivators (C. Ding & R. Silverman, 1992).
Pyrrolidine and Pyrrolidine Derivatives
- Pyrrolidinones, like 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride, are nonaromatic cyclic amide systems used in various applications, including intermediates, wetting agents, and solvents. They have relatively low toxicity and are significant in the synthesis of various pyrrolidine derivatives (L. R. Anderson & Kou-Chang Liu, 2000).
Intermediates in Antibacterial Synthesis
- The compound has been used as an intermediate in the synthesis of various stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important for the preparation of quinolone antibacterials (M. Schroeder et al., 1992).
Biomedical Studies
- In biomedical research, deuterium labeling was used to study the conversion of delta 1-pyrroline to 4-aminobutanoic acid and 2-pyrrolidinone, demonstrating the compound's utility in detailed biochemical pathways (P. Callery et al., 1980).
Synthesis of Chiral Aminomethyl-pyrrolidines
- The compound has been involved in the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, highlighting its role in the preparation of structurally complex and biologically relevant molecules (M. Suto, W. Turner, & J. Kampf, 1992).
Pyrrolidine and Pyrrolidinone Derivatives Synthesis
- The synthesis of both enantiomers of 4-hydroxy-2-pyrrolidinone from 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride demonstrates its importance in creating various biologically active compounds (T. Park, S. Paik, & S. H. Lee, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)pyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-2-4-1-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGADLHTDCAGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



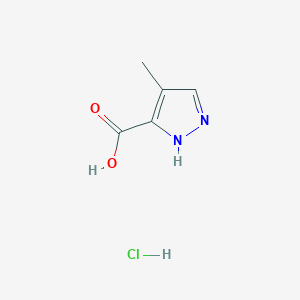
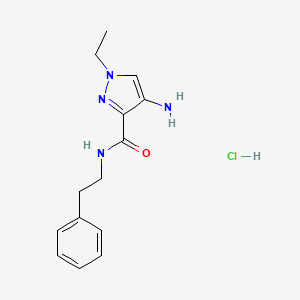
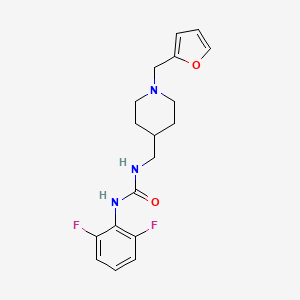
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
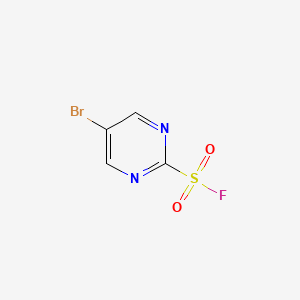

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
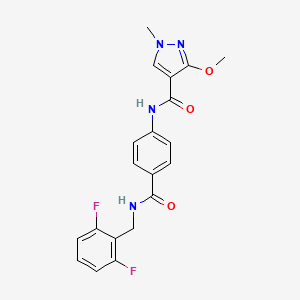
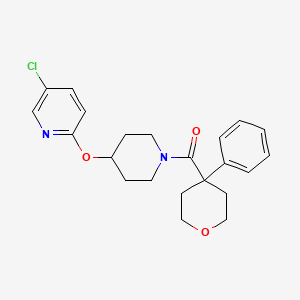
![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)
